molecular formula C23H23N3O5 B11292247 Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11292247
M. Wt: 421.4 g/mol
InChI Key: ZZHXOIJSVIYUCN-UHFFFAOYSA-N
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Description

Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features an imidazolidine ring, a benzoate ester, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazolidine Ring: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidine ring.

    Introduction of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using an allyl halide.

    Acetylation: The imidazolidine derivative is then acetylated using acetic anhydride.

    Formation of the Benzoate Ester: The final step involves esterification with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester or the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound can be used as a scaffold for the development of new pharmaceuticals.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique functional groups.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {3-[(E)-(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetate
  • Indole Derivatives : These compounds share structural similarities and have comparable biological activities.

Uniqueness

Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of both the imidazolidine ring and the benzoate ester, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 3-[[2-(2,5-dioxo-1-phenyl-3-prop-2-enylimidazolidin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O5/c1-3-13-25-19(21(28)26(23(25)30)18-11-6-5-7-12-18)15-20(27)24-17-10-8-9-16(14-17)22(29)31-4-2/h3,5-12,14,19H,1,4,13,15H2,2H3,(H,24,27)

InChI Key

ZZHXOIJSVIYUCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3

Origin of Product

United States

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